

Structural analysis of "Ionizable lipid-1" using NMR and mass spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ionizable lipid-1*

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In-Depth Structural Analysis of Ionizable Lipid-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of "**ionizable lipid-1**," a key component in modern drug delivery systems, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the physicochemical properties, experimental protocols for structural elucidation, and the mechanistic pathways associated with this lipid.

Physicochemical and Structural Data of Ionizable Lipid-1

Ionizable lipid-1, also known as Lipid 2-10, is a cationic ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs). Its structure is integral to the encapsulation and cellular delivery of therapeutic payloads such as mRNA.

Property	Value
IUPAC Name	ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate
CAS Number	2055939-68-7
Molecular Formula	C58H114N2O5
Molecular Weight	919.56 g/mol [1]
Exact Mass	918.8728 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules like **ionizable lipid-1**. Below are the generalized protocols for acquiring ^1H and ^{13}C NMR spectra.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve a precise amount of **ionizable lipid-1** in a deuterated solvent, such as chloroform-d (CDCl_3), to a concentration of 5-10 mg/mL. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum using a standard pulse program (e.g., zgpg30).
- Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds).
- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

While specific experimental NMR data for **ionizable lipid-1** is not publicly available in detail, the expected spectral regions for key functional groups are outlined below based on its chemical structure.

Table of Expected ^1H and ^{13}C NMR Chemical Shift Ranges for **ionizable Lipid-1**

Functional Group	Expected ^1H Chemical Shift (ppm)	Expected ^{13}C Chemical Shift (ppm)
Alkyl Chain CH_3	0.8 - 0.9	14 - 15
Alkyl Chain $(\text{CH}_2)_n$	1.2 - 1.6	22 - 35
CH-O (Ester)	4.8 - 5.0	70 - 75
$\text{CH}_2\text{-N}$ (Amine)	2.2 - 2.8	45 - 60
$\text{N-(CH}_3)_2$	2.2 - 2.3	45 - 46
$\text{CH}_2\text{-C=O}$ (Ester/Amide)	2.1 - 2.5	30 - 40
C=O (Ester/Amide)	-	170 - 175

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **ionizable lipid-1**, confirming its identity and purity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental Protocol: LC-MS/MS

- **Sample Preparation:** Prepare a dilute solution of **ionizable lipid-1** in a suitable solvent such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.
- **Chromatography:**
 - Utilize a liquid chromatography system (e.g., UPLC or HPLC) with a C8 or C18 reversed-phase column.
 - Employ a gradient elution method, for example, starting with a higher percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
- **Mass Spectrometry:**
 - Interface the LC system with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
 - Use electrospray ionization (ESI) in positive ion mode.
 - Acquire full scan MS data to determine the mass of the protonated molecule $[M+H]^+$.
 - Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation pattern. This is typically done using collision-induced dissociation (CID).
- **Data Analysis:** Analyze the resulting mass spectra to identify the parent ion and characteristic fragment ions. The accurate mass measurement helps to confirm the elemental composition.

Table of Expected Mass Spectrometry Data for **ionizable Lipid-1**

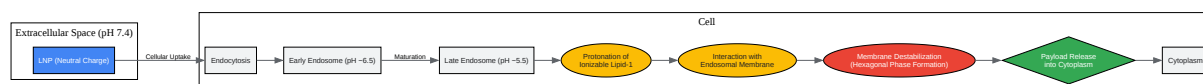
Ion	Calculated m/z
[M+H] ⁺	919.8801
[M+Na] ⁺	941.8620

Common fragmentation pathways for lipids involve the cleavage of ester and amide bonds, as well as the loss of alkyl chains. For **ionizable lipid-1**, characteristic fragments would likely arise from the loss of the dimethylaminopropyl group and the cleavage of the ester linkages to the tridecan-7-ol moieties.

Signaling Pathway and Mechanism of Action

Ionizable lipids are fundamental to the function of lipid nanoparticles in delivering nucleic acid-based therapeutics. Their mechanism of action is primarily centered around facilitating the escape of the therapeutic payload from the endosome into the cytoplasm.

Endosomal Escape Pathway



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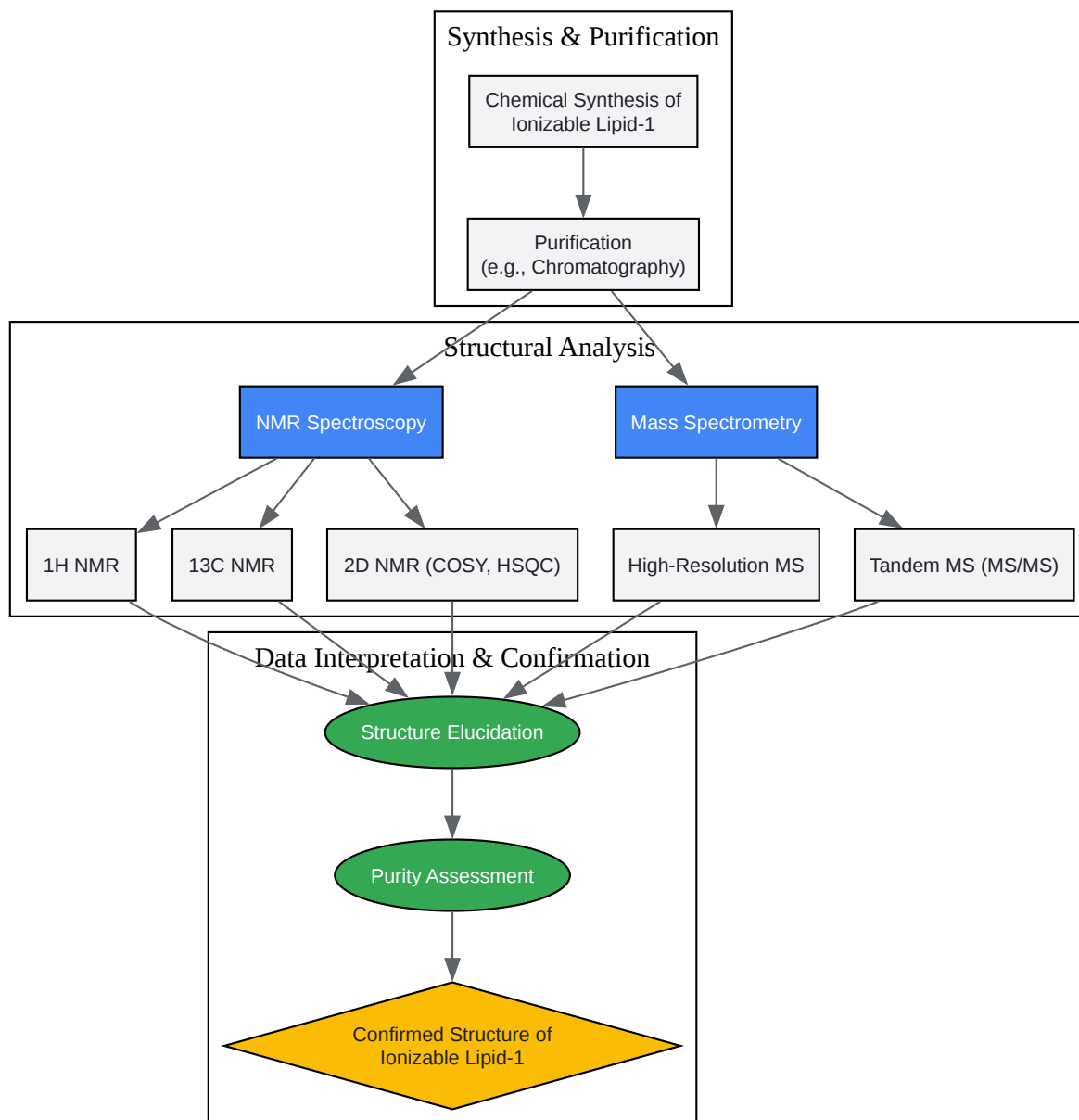
Caption: Workflow of LNP-mediated endosomal escape.

At physiological pH (around 7.4), **ionizable lipid-1** is predominantly neutral, which contributes to the stability of the LNP in circulation. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the tertiary amine group of **ionizable lipid-1**, resulting in a positive charge.^{[1][2][3][4][5]} This charge switch is critical for the subsequent steps. The positively charged **ionizable lipid-1** then interacts with the negatively charged lipids present in

the endosomal membrane.[1][2][3][4][5] This interaction is thought to induce a change in the lipid phase from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane.[2][3] This disruption ultimately leads to the release of the encapsulated therapeutic payload from the endosome into the cytoplasm, where it can exert its biological function.[2]

Experimental Workflow for Structural Analysis

The following diagram outlines the logical flow of experiments for the comprehensive structural characterization of **ionizable lipid-1**.



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Caption: Experimental workflow for structural analysis.

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- To cite this document: BenchChem. [Structural analysis of "Ionizable lipid-1" using NMR and mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861685#structural-analysis-of-ionizable-lipid-1-using-nmr-and-mass-spectrometry]

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